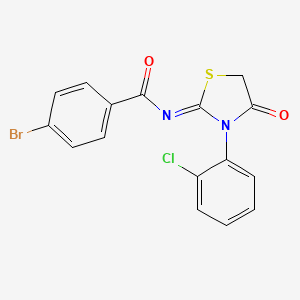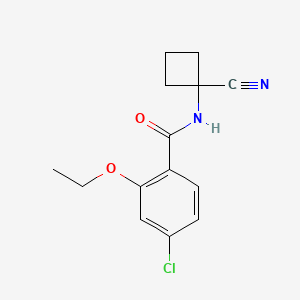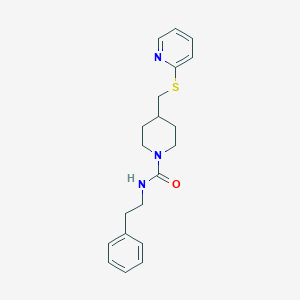
(Z)-4-bromo-N-(3-(2-clorofenil)-4-oxotiazolidin-2-ilideno)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is a synthetic organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development. Additionally, its thiazolidinone ring is known to interact with various biological targets, further enhancing its therapeutic potential .
Industry
In the industrial sector, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzamide derivatives, it might interact with its targets through the formation of hydrogen bonds and hydrophobic interactions
Biochemical Pathways
Benzamide derivatives have been shown to have a wide range of biological activities, including antitumoral and anticonvulsive activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Pharmacokinetics
The bromine and chlorine substituents might also affect its metabolic stability and excretion .
Result of Action
Based on its structural similarity to other benzamide derivatives, it might exhibit a range of biological activities, including anti-inflammatory, analgesic, and possibly anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH could potentially lead to the deprotonation or protonation of the compound, altering its structure and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chlorophenylthiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction is carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of thiazolidines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(2-chlorophenyl)benzamide
- N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide
- 4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)aniline
Uniqueness
Compared to similar compounds, (Z)-4-bromo-N-(3-(2-chlorophenyl)-4-oxothiazolidin-2-ylidene)benzamide stands out due to its unique combination of a bromine atom and a thiazolidinone ringAdditionally, its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-bromo-N-[3-(2-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-11-7-5-10(6-8-11)15(22)19-16-20(14(21)9-23-16)13-4-2-1-3-12(13)18/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGYZBYUCARLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC(=O)C2=CC=C(C=C2)Br)S1)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2414654.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2414658.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(isoquinolin-1-yl)methanone](/img/structure/B2414659.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2414661.png)
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2414662.png)
![Ethyl 2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2414665.png)
![N-(benzo[b]thiophen-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2414667.png)

![1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2414670.png)
![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)
![N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2414672.png)
